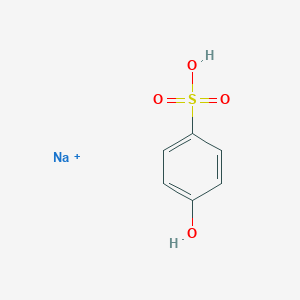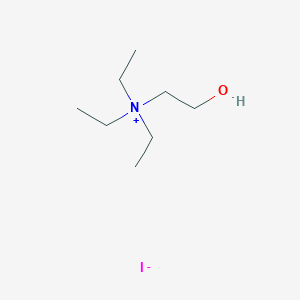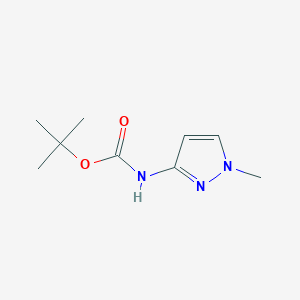
3-Hydroxytetrahydrofuran
Descripción general
Descripción
3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid that is a useful pharmaceutical intermediate . It has been used as a building block in the synthesis of potent HIV protease inhibitors .
Synthesis Analysis
The synthesis of 3-Hydroxytetrahydrofuran has been reported in several ways. One method involves using L-malic acid as a raw material, carrying out esterification on two carboxyls of the L-malic acid to obtain a product . Another method involves mixing methanol and thionyl chloride, adding solid L-malic acid and heating to room temperature for dissolving L-malic acid .Molecular Structure Analysis
The molecular formula of 3-Hydroxytetrahydrofuran is C4H8O2. It has an average mass of 88.105 Da and a Monoisotopic mass of 88.052429 Da .Chemical Reactions Analysis
In one reaction, 100 grams of S-3-benzyloxy THFs are dissolved in 400 ml methanol, 2 grams of palladium carbon catalysts are added, and a hydrogen reaction is carried out at room temperature .Physical And Chemical Properties Analysis
3-Hydroxytetrahydrofuran is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with a density of 1.087 g/cm3 at 19 °C . It has a flash point of 81 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
3-Hydroxytetrahydrofuran is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg. It serves as a useful pharmaceutical intermediate . Researchers have explored its potential in drug synthesis due to its unique structure and reactivity.
Chemoenzymatic Synthesis
In a study by Liam Greaney, the enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans was investigated. The work focused on stereoselective carbonyl group reductions to generate 3-hydroxytetrahydrofuran derivatives in racemic form. These derivatives were then kinetically resolved via lipase-mediated esterification, resulting in enantioenriched 3-acetoxy and 3-hydroxytetrahydrofuran compounds. The process often proceeded in a highly enantioselective manner .
Asymmetric Synthesis
Researchers have explored the use of 3-hydroxytetrahydrofuran in asymmetric synthesis . For instance, S-(+)-3-hydroxytetrahydrofuran reacts with phenylglyoxallyl chloride to form S-(+)-3-tetrahydrofuranyl benzoylformate. Further reactions with MeLi and basic hydrolysis result in the asymmetric synthesis of S-(+)-atrolactic acid .
Chiral Substrates and Catalysts
Various synthetic methods have been employed for the preparation of 3-hydroxytetrahydrofuran. These include:
Historical Synthesis
3-Hydroxytetrahydrofuran was first prepared in 1910 by Pariselle through cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane. Chiral forms have been synthesized from 1,2,4-butanetriol, yielding both (S)- and ®-3-hydroxytetrahydrofuran in high enantiomeric purity .
Safety And Hazards
Direcciones Futuras
3-Hydroxytetrahydrofuran has been reported to form clathrate hydrates with help gas molecules. Specific LOGMs with a hydroxyl group show an ‘inhibition effect’ on the thermodynamic equilibria of clathrate hydrates, forcing the phase equilibrium curve to shift to a relatively unstable region of lower temperature and higher pressure conditions .
Propiedades
IUPAC Name |
oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNPCKDGQBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868947 | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrahydro-3-furanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hydroxytetrahydrofuran | |
CAS RN |
453-20-3 | |
| Record name | (±)-3-Hydroxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYTETRAHYDROFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxytetrahydrofuran, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 3-hydroxytetrahydrofuran?
A1: Several starting materials can be utilized for the synthesis of 3-hydroxytetrahydrofuran. These include: * L-malic acid: [, ] This route involves esterification, reduction, and cyclization steps. * (S)- or (R)-carnitine: [] This method utilizes reduction, salification, and cyclization reactions.* 4-halo-1,3-butanediol: [] This approach involves heating the starting material in an organic solvent to promote cyclization.* 1,2,4-butanetriol: [, ] This synthesis involves cyclodehydration in the presence of a strong acid cation exchange resin catalyst.
Q2: Can you describe the stereochemistry of 3-hydroxytetrahydrofuran?
A2: 3-Hydroxytetrahydrofuran exists as two enantiomers: (R)-3-hydroxytetrahydrofuran and (S)-3-hydroxytetrahydrofuran. [, , , , ] Several synthetic methods allow for the specific preparation of either enantiomer.
Q3: What is the preferred ring conformation of 3-hydroxytetrahydrofuran?
A3: Microwave spectroscopic studies suggest that 3-hydroxytetrahydrofuran primarily adopts a C(4')-endo envelope ring conformation. This finding is supported by ab initio calculations at the MP2/6-31G(d,p) level of theory. []
Q4: Is there spectroscopic data available for 3-hydroxytetrahydrofuran?
A4: Yes, characterization data includes:* 1H NMR: [, , , ] This technique provides information about the hydrogen atom environments within the molecule. * Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals information about the presence of functional groups, particularly the hydroxyl group in 3-hydroxytetrahydrofuran.
Q5: How does the presence of the hydroxyl group influence the properties of 3-hydroxytetrahydrofuran compared to tetrahydrofuran?
A5: The hydroxyl group introduces hydrogen bonding capabilities to 3-hydroxytetrahydrofuran. [, , ] This influences its physical properties like boiling point and solubility compared to tetrahydrofuran. Additionally, it introduces a reactive site for further chemical transformations.
Q6: How does 3-hydroxytetrahydrofuran behave in high-temperature liquid water under high-pressure carbon dioxide?
A6: Research indicates that 3-hydroxytetrahydrofuran can be produced from 1,2,4-butanetriol in high-temperature liquid water and the reaction is accelerated by dissolved carbon dioxide. []
Q7: Can 3-hydroxytetrahydrofuran be selectively deoxygenated?
A7: Yes, studies show that tungsten oxide-palladium catalysts can selectively remove one hydroxyl group from cyclic vicinal diols like 1,4-anhydroerythritol, producing 3-hydroxytetrahydrofuran with good yields. []
Q8: Have there been computational studies on 3-hydroxytetrahydrofuran?
A8: Yes, several computational studies have been performed:* Conformation Analysis: [] Simulations using ring-puckering models and force-field methods have been used to investigate the conformational behavior of 3-hydroxytetrahydrofuran.* Electron Scattering: [, ] Theoretical calculations, like the Schwinger multichannel method, have been employed to study electron scattering from 3-hydroxytetrahydrofuran.* Ionization Potentials: [, , ] Ab initio calculations, including density functional theory (DFT), have been used to determine the ionization potentials of 3-hydroxytetrahydrofuran and its interactions with other molecules.
Q9: What are some applications of 3-hydroxytetrahydrofuran in organic synthesis?
A9: * Chiral Building Block: (S)-(+)-3-hydroxytetrahydrofuran serves as a valuable chiral building block in asymmetric synthesis, as exemplified by its use in the preparation of (S)-(+)-atrolactic acid. []* Polymer Chemistry: Methacrylate esters of 3-hydroxytetrahydrofuran have been synthesized and investigated for potential biomedical applications. []
Q10: Has 3-hydroxytetrahydrofuran been used in studies of biological systems?
A10: Yes, 3-hydroxytetrahydrofuran has been utilized in:* DNA Alkylation Studies: It has been employed as a model compound to understand the electronic influences on DNA alkylation by carcinogenic agents. [, ]* Ricin A-chain Inhibitor Design: Derivatives of 3-hydroxytetrahydrofuran have been incorporated into RNA molecules designed to mimic the transition state of ricin A-chain-catalyzed depurination, leading to the development of potent inhibitors. []
Q11: What is known about the electron-stimulated desorption of H- from 3-hydroxytetrahydrofuran?
A11: Studies have investigated the electron-stimulated desorption (ESD) of H- from thin films of 3-hydroxytetrahydrofuran, revealing information about the molecule's behavior under electron bombardment and potential implications for radiation chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















